(Dichloromethyl)boronic acid
Description
Properties
IUPAC Name |
dichloromethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BCl2O2/c3-1(4)2(5)6/h1,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMKJKQCXCUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509566 | |
| Record name | (Dichloromethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62260-98-4 | |
| Record name | (Dichloromethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dichloromethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dichloromethyl lithium with boron trihalides, followed by hydrolysis to yield the boronic acid derivative. Another method includes the use of dichloromethyl magnesium chloride (Grignard reagent) reacting with boron esters, followed by acidic workup to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Formation of Boronate Esters
(Dichloromethyl)boronic acid undergoes esterification with pinacol in dichloromethane using magnesium sulfate as a dehydrating agent to form 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction proceeds under inert conditions (argon atmosphere) at room temperature over 16 hours, followed by filtration and Celite treatment .
Key Details :
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Reagents : Pinacol (1.05 equiv), MgSO₄ (1 equiv), dichloromethane.
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Conditions : Room temperature, 16 h stirring.
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Yield : Crude product isolated via filtration.
Homologation and Alkylation
This compound participates in homologation reactions with dichloromethyl lithium, enabling chain elongation. Subsequent alkylation with organometallic reagents (e.g., sodium benzoxide) forms substituted boronic esters .
Key Features :
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Compatibility : Alkoxy groups, nitriles, and halides tolerate the reaction.
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Limitations : β-elimination occurs if functional groups are positioned too close to the boron center.
Example : Reaction of ethyl boronic ester with dichloromethyl lithium followed by alkylation gives substituted boronic esters (e.g., 16 ) .
Multi-Component Reactions
While not explicitly detailed for this compound, boronic acids generally participate in multi-component reactions like the Passerini-type reaction . These reactions involve aldehydes, isocyanides, and boronic acids to form α-hydroxyketones . Further studies would clarify its role in such systems.
Comparison of Reaction Conditions and Outcomes
Scientific Research Applications
(Dichloromethyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Mechanism of Action
The mechanism by which (dichloromethyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Boronic Acid Derivatives
*Estimated based on structural analogs in .
This compound exhibits higher electrophilicity compared to aryl boronic acids (e.g., phenylboronic acid) due to electron-withdrawing chlorine atoms, enhancing its reactivity in cross-coupling and homologation reactions . In contrast, boronic acids like 3-AcPBA and 4-MCPBA are optimized for physiological applications but suffer from suboptimal glucose-binding affinities at neutral pH .
Table 2: Antiproliferative and Enzymatic Activity of Selected Boronic Acids
For example, boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 μM), outperforming carboxylic acid analogs like compound 17, which show negligible activity . Similarly, phenanthren-9-yl boronic acid exhibits potent cytotoxicity (IC₅₀ = 0.225 μM) in triple-negative breast cancer models .
Research Findings and Limitations
- Strengths : The dichloromethyl group enhances electrophilicity, making this compound indispensable in stereocontrolled synthesis. Its derivatives show promise in oncology and enzymology .
- Limitations: Limited solubility and stability in aqueous media restrict direct biomedical use. In contrast, aryl boronic acids (e.g., phenylboronic acid) excel in diol recognition but lack synthetic versatility .
Biological Activity
(Dichloromethyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, encompassing its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a boron atom bonded to a dichloromethyl group and a hydroxyl group. Its general formula can be represented as:
The boronic acid functionality allows it to interact with various biological molecules, making it a candidate for drug development.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.
Inhibition of Proteins
Research indicates that boronic acids can act as inhibitors of proteasomes and various kinases. For instance, studies have shown that derivatives of boronic acids can selectively inhibit protein kinases involved in cancer progression, such as CLK and ROCK kinases. The mechanism involves the formation of a covalent bond between the boron atom and the hydroxyl or amine groups in the active site of these enzymes, thereby disrupting their function .
Biological Activity in Cancer Research
This compound has been explored for its potential anticancer properties. Several studies have reported its effectiveness against various cancer cell lines.
Case Studies
- Anticancer Activity Against Renal Cancer :
- Selectivity in Cancer Cell Lines :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the boronic acid structure can significantly influence its biological activity. For example, the introduction of different substituents on the aromatic ring can enhance or diminish anticancer activity. Compounds with electron-withdrawing groups often exhibit improved potency due to increased electrophilicity at the boron center .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
